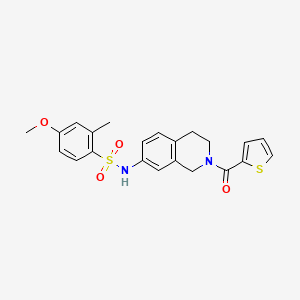
4-methoxy-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (referred to as compound 1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C18H17N2O4S with a molecular weight of approximately 342.4 g/mol. The structure includes a methoxy group, a thiophene carbonyl moiety, and a sulfonamide functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compound 1 against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
The compound exhibited significant antibacterial activity comparable to standard antibiotics like ceftriaxone . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of compound 1 has also been investigated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of compound 1 on MCF-7 breast cancer cells:
- IC50 Value : The IC50 was found to be in the nanomolar range, indicating potent antiproliferative activity.
- Morphological Changes : Treated cells exhibited characteristic apoptotic features such as cell shrinkage and chromatin condensation.
- Cell Cycle Analysis : A significant proportion of treated cells were arrested in the S phase, suggesting that compound 1 may induce apoptosis through cell cycle disruption .
Anti-inflammatory Activity
Compound 1 has shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokine production in activated macrophages.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
特性
IUPAC Name |
4-methoxy-2-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-12-19(28-2)7-8-21(15)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)20-4-3-11-29-20/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIKCFZDMFVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














